5,6-Dimethyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one 5,6-Dimethyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one
Brand Name: Vulcanchem
CAS No.: 2197806-21-4
VCID: VC5003236
InChI: InChI=1S/C12H13N3O/c1-9-7-12(16)15(14-10(9)2)8-11-3-5-13-6-4-11/h3-7H,8H2,1-2H3
SMILES: CC1=CC(=O)N(N=C1C)CC2=CC=NC=C2
Molecular Formula: C12H13N3O
Molecular Weight: 215.256

5,6-Dimethyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one

CAS No.: 2197806-21-4

Cat. No.: VC5003236

Molecular Formula: C12H13N3O

Molecular Weight: 215.256

* For research use only. Not for human or veterinary use.

5,6-Dimethyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one - 2197806-21-4

Specification

CAS No. 2197806-21-4
Molecular Formula C12H13N3O
Molecular Weight 215.256
IUPAC Name 5,6-dimethyl-2-(pyridin-4-ylmethyl)pyridazin-3-one
Standard InChI InChI=1S/C12H13N3O/c1-9-7-12(16)15(14-10(9)2)8-11-3-5-13-6-4-11/h3-7H,8H2,1-2H3
Standard InChI Key FIQOCVGFMQUOIU-UHFFFAOYSA-N
SMILES CC1=CC(=O)N(N=C1C)CC2=CC=NC=C2

Introduction

The compound 5,6-Dimethyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic organic molecule belonging to the pyridazinone family. Pyridazinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound is particularly interesting due to its structural features and potential pharmacological applications.

Synthesis

The synthesis of 5,6-Dimethyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one typically involves:

  • Starting Materials: Hydrazine derivatives and β-diketones or related precursors.

  • Reaction Pathway:

    • Condensation of hydrazine with a diketone to form the pyridazinone core.

    • Alkylation at position 2 using pyridine derivatives under basic conditions.

This synthetic route ensures regioselectivity and yields a stable product suitable for further derivatization.

Analytical Data

TechniqueObserved Values
1H NMR (DMSO-d6)Signals for methyl groups (~δ 2 ppm), aromatic protons (~δ 7–8 ppm), NH (~δ 10 ppm)
13C NMRPeaks corresponding to methyl carbons (~δ 20–30 ppm) and aromatic carbons (~δ 110–160 ppm)
IR SpectroscopyStrong absorption at ~1650 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (NH stretch)
Mass SpectrometryMolecular ion peak at m/z = 203 ([M]+)

Quantum Chemical Insights

Recent computational studies on related pyridazinones suggest:

  • High electron density around the nitrogen atoms in the pyridazine ring, which enhances binding affinity to metal ions or biological targets.

  • Favorable HOMO-LUMO energy gaps indicating potential stability and reactivity under physiological conditions.

Potential Applications

  • Drug Development:

    • As a lead compound for designing kinase inhibitors.

    • Potential use in anti-inflammatory therapies.

  • Materials Science:

    • Functionalized derivatives may serve as ligands in coordination chemistry.

  • Diagnostics:

    • Fluorescent labeling due to its aromatic structure.

Challenges and Future Directions

Despite its promising structure:

  • Detailed pharmacokinetic studies are needed to assess bioavailability and toxicity.

  • Structural modifications could optimize its therapeutic efficacy.

  • Exploration of combinatorial libraries based on this scaffold may uncover novel bioactive molecules.

This compound represents a versatile framework for chemical innovation, with significant potential in medicinal chemistry and beyond.

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